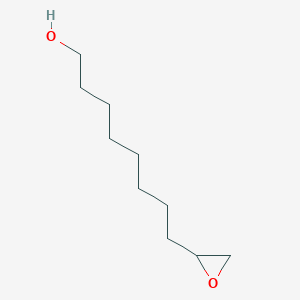![molecular formula C10H11ClFNO5S B6644649 3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644649.png)
3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid, also known as CFTR inhibitor-172, is a small molecule inhibitor that is used to block the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is present in the membrane of epithelial cells and plays a crucial role in regulating the secretion of fluids in various organs, including the lungs, pancreas, and digestive tract. Inhibition of CFTR has been shown to be a potential therapeutic approach for the treatment of cystic fibrosis, a genetic disorder that affects the function of CFTR and leads to the accumulation of thick, sticky mucus in the lungs and other organs.
作用機序
3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid inhibitor-172 works by binding to a specific site on the this compound protein and blocking its function as a chloride channel. The compound is believed to interact with the intracellular portion of the this compound protein, which is responsible for regulating the opening and closing of the channel. By inhibiting this compound, this compound inhibitor-172 reduces the secretion of fluids in the lungs and other organs, which can help to alleviate the symptoms of cystic fibrosis.
Biochemical and Physiological Effects
This compound inhibitor-172 has been shown to have a number of biochemical and physiological effects, particularly in the context of cystic fibrosis. In vitro studies have demonstrated that the compound can reduce the activity of this compound in human airway epithelial cells and improve the function of other ion channels, such as the epithelial sodium channel (ENaC). In vivo studies have shown that this compound inhibitor-172 can reduce mucus accumulation, improve lung function, and increase survival in animal models of cystic fibrosis.
実験室実験の利点と制限
One of the main advantages of 3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid inhibitor-172 is its high potency and selectivity for this compound inhibition. The compound has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to the use of this compound inhibitor-172 in lab experiments. For example, the compound may have off-target effects on other ion channels or transporters, which could complicate the interpretation of experimental results. In addition, the compound may have limited solubility or stability under certain experimental conditions, which could affect its efficacy or toxicity.
将来の方向性
There are several potential future directions for the study of 3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid inhibitor-172 and its role in cystic fibrosis research. One area of interest is the development of more potent and selective this compound inhibitors that could be used as therapeutic agents for cystic fibrosis. Another area of interest is the investigation of the long-term effects of this compound inhibition on other physiological processes, such as the immune system or the microbiome. Finally, there is also interest in exploring the use of this compound inhibitor-172 in combination with other drugs or therapies for cystic fibrosis, in order to enhance its efficacy or reduce its toxicity.
合成法
The synthesis of 3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid inhibitor-172 involves several steps, including the preparation of the starting materials, the formation of the intermediate products, and the final purification of the compound. The most commonly used method for the synthesis of this compound inhibitor-172 involves the reaction of 2-chloro-5-fluorobenzenesulfonamide with 2-amino-3-hydroxy-2-methylpropanoic acid in the presence of a suitable catalyst, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields this compound inhibitor-172 as a white crystalline solid with a melting point of around 180-182°C.
科学的研究の応用
3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid inhibitor-172 has been extensively studied in various scientific research applications, particularly in the field of cystic fibrosis research. The compound has been shown to be a potent and selective inhibitor of this compound, with an IC50 value of around 300 nM. This compound inhibitor-172 has been used in both in vitro and in vivo studies to investigate the role of this compound in various physiological processes and to evaluate the therapeutic potential of this compound inhibition in cystic fibrosis.
特性
IUPAC Name |
3-[(2-chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO5S/c1-10(16,9(14)15)5-13-19(17,18)8-4-6(12)2-3-7(8)11/h2-4,13,16H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPJHZJTQTXZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)F)Cl)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Fluoro-6-[[1-(2-hydroxyethyl)cyclopropyl]methylamino]benzonitrile](/img/structure/B6644568.png)
![3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid](/img/structure/B6644594.png)
![1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide](/img/structure/B6644605.png)

![2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6644618.png)

![4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol](/img/structure/B6644627.png)


![3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B6644642.png)


![[6,6-Dimethyl-4-[(5-methylpyridin-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6644679.png)
![[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644686.png)
